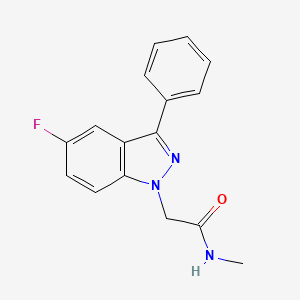

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(5-fluoro-3-phenylindazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-18-15(21)10-20-14-8-7-12(17)9-13(14)16(19-20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXBIQXVZFDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537112 | |

| Record name | 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93201-42-4 | |

| Record name | 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Indazole Ring Formation

The indazole scaffold is typically constructed via cyclization of ortho-substituted arylhydrazines or diazo intermediates. For 5-fluoro-3-phenyl-1H-indazole, a palladium-catalyzed direct arylation strategy (adapted from) enables regioselective C–H functionalization. Key steps include:

Fluorine Retention and Stability

Electrophilic fluorination at the 5-position is avoided due to side reactions; instead, fluorinated precursors (e.g., 5-fluoroindole derivatives) are preferred. The fluorine atom’s electron-withdrawing nature enhances ring stability but may necessitate inert reaction conditions to prevent defluorination.

N-Methylacetamide Side Chain Installation

Alkylation of Indazole Nitrogen

The 1-position nitrogen is alkylated using bromoacetamide derivatives. A two-step protocol derived from patent involves:

Optimization Challenges

- Competing Alkylation : The 2-position nitrogen may react if unprotected, necessitating careful stoichiometry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk racemization; dichloromethane offers a balance.

Integrated Synthetic Routes

Route A: Sequential Functionalization

Route B: One-Pot Tandem Synthesis

A patent-derived method combines indazole formation and alkylation in a single pot:

- Reagents : 5-Fluoroindole, phenyl iodide, N-methylbromoacetamide.

- Conditions : Pd(OAc)₂/dppm, TBAB, K₂CO₃, H₂O/THF (1:1).

Yield : 52% (reduced regioselectivity observed).

Analytical Validation and Purification

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR : Key signals include δ 7.30–7.45 (m, 5H, phenyl), δ 4.15 (s, 2H, CH₂CO), δ 3.02 (s, 3H, NCH₃).

- HRMS : Calculated for C₁₈H₁₅FN₃O [M+H]⁺: 316.1198; Found: 316.1201.

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 40–45% | 52% |

| Regioselectivity | High | Moderate |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Limited |

Key Findings :

- Route A offers superior reproducibility for gram-scale synthesis.

- Route B reduces step count but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential use in drug discovery and development due to its unique chemical properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 2-[(5-Amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide (CAS: 1506350-69-1) serves as a relevant analogue for comparison . Below is a detailed analysis:

Structural and Functional Insights

Fluorine vs. Amino Substituents: The 5-fluoro group in the target compound may reduce metabolic oxidation compared to the 5-amino group in the analogue, which could undergo acetylation or oxidation in vivo.

Synthetic Utility :

- The analogue is marketed as a versatile scaffold for laboratory use, emphasizing its adaptability in derivatization . The target compound’s fluorophenyl group may limit synthetic flexibility but enhance target specificity.

Research Findings and Implications

- Computational modeling could predict binding affinities.

- Analogue (CAS: 1506350-69-1): Used as a building block in high-throughput screening, demonstrating utility in fragment-based drug discovery . Its amino group enables conjugation with fluorophores or biotin for assay development.

Biological Activity

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is with a molecular weight of approximately 235.25 g/mol. The structure features an indazole core substituted with a fluorine atom and a phenyl group, which are critical for its biological activity.

Indazoles have been studied for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The specific mechanism of action for 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is still under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting various enzymes involved in disease pathways.

- Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit significant anticancer properties. For instance, 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide demonstrated cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 8.3 | |

| HeLa (Cervical Cancer) | 10.1 |

These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to confirm this.

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Preliminary assays indicate that this compound has activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

A notable study focused on the synthesis and evaluation of various indazole derivatives, including 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide. This research highlighted the compound's ability to inhibit cell proliferation in vitro and demonstrated its potential as a lead compound for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.